2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone
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Overview
Description
2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE is a complex organic compound that features a benzimidazole core, a sulfonyl group, and an imidazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiol reagent under basic conditions.
Formation of the Imidazolidinyl Moiety: This involves the reaction of the intermediate with an appropriate imidazolidinyl precursor.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Various substituted benzimidazole and imidazolidinyl derivatives.
Scientific Research Applications
2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Lansoprazole: Another benzimidazole-based proton pump inhibitor.
Rabeprazole: Similar in structure and function to omeprazole and lansoprazole.
Uniqueness
2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE is unique due to its combination of a benzimidazole core, a sulfonyl group, and an imidazolidinyl moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H22N4O4S2 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethanone |
InChI |
InChI=1S/C20H22N4O4S2/c1-14-3-6-16(7-4-14)30(26,27)24-10-9-23(13-24)19(25)12-29-20-21-17-8-5-15(28-2)11-18(17)22-20/h3-8,11H,9-10,12-13H2,1-2H3,(H,21,22) |
InChI Key |
DHPRCWNOVMLXQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)CSC3=NC4=C(N3)C=C(C=C4)OC |
Origin of Product |
United States |
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